molecular formula C18H18N2O2S B2907646 10-methoxy-2-methyl-3-phenyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione CAS No. 702655-70-7

10-methoxy-2-methyl-3-phenyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione

Cat. No.: B2907646
CAS No.: 702655-70-7
M. Wt: 326.41
InChI Key: ODPXFIVKZZWSOW-UHFFFAOYSA-N
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Description

This compound belongs to a class of benzoxadiazocine derivatives characterized by a bicyclic framework incorporating oxygen, nitrogen, and sulfur heteroatoms. The structure features a 10-methoxy group, a 2-methyl substituent, and a 3-phenyl moiety, with a thione (C=S) group at position 3.

Properties

IUPAC Name

6-methoxy-9-methyl-10-phenyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-18-11-14(13-9-6-10-15(21-2)16(13)22-18)19-17(23)20(18)12-7-4-3-5-8-12/h3-10,14H,11H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODPXFIVKZZWSOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=C(O1)C(=CC=C3)OC)NC(=S)N2C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-methoxy-2-methyl-3-phenyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoxadiazocine Ring: The initial step involves the cyclization of appropriate precursors to form the benzoxadiazocine ring. This can be achieved through the reaction of an ortho-substituted aromatic amine with a suitable carbonyl compound under acidic or basic conditions.

    Introduction of the Methano Bridge: The methano bridge is introduced via a cycloaddition reaction, where a suitable methylene donor reacts with the benzoxadiazocine intermediate.

    Functional Group Modifications: The final steps involve the introduction of the methoxy, methyl, and phenyl groups through various substitution reactions. These reactions are typically carried out under controlled conditions using specific reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization for industrial production focuses on maximizing yield, purity, and cost-effectiveness. This often involves the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

10-methoxy-2-methyl-3-phenyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thione group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl or thione groups, converting them into corresponding alcohols or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine), alkyl halides, and organometallic compounds are used under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thione group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or other positions in the molecule.

Scientific Research Applications

10-methoxy-2-methyl-3-phenyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.

    Biology: In biological research, the compound is studied for its potential bioactivity. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

    Medicine: The compound’s potential therapeutic effects are investigated in preclinical studies. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new pharmaceuticals.

    Industry: In industrial applications, the compound can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 10-methoxy-2-methyl-3-phenyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter receptor signaling pathways by acting as an agonist or antagonist. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with derivatives sharing the 2,6-methano-1,3,5-benzoxadiazocine-4-thione core but differing in substituents. Key variations include:

Substituent Modifications at Position 10

  • 10-Ethoxy vs. 10-Methoxy: Replacing the methoxy group with ethoxy (e.g., 10-ethoxy-3-(4-ethoxyphenyl)-2-methyl-...) increases molecular weight (384.5 g/mol vs. ~340–350 g/mol for methoxy analogs) and lipophilicity (logP ~3.39 for ethoxy derivatives vs. Ethoxy groups may enhance metabolic stability but reduce solubility compared to methoxy.

Aryl Substituents at Position 3

  • 3-Phenyl vs.
  • 3-(Propan-2-yl)phenyl :
    Bulky isopropyl groups increase steric hindrance, which may limit conformational flexibility but improve target selectivity .

Thione vs. Oxo Derivatives

  • 4-Thione vs. 4-Oxo :
    Thione derivatives (e.g., 4-methyl-4H-benzo[1,4]oxazine-3-thione) typically exhibit stronger hydrogen-bonding capabilities and altered redox properties compared to their oxo counterparts, influencing binding affinity in enzyme inhibition studies .

Physicochemical and Structural Data

Table 1 summarizes key properties of selected analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) logP/logD Key Substituents Reference
10-Methoxy-2-methyl-3-phenyl-...-4-thione (Target) ~C₁₉H₂₀N₂O₂S ~340–350* Not reported 10-OCH₃, 2-CH₃, 3-C₆H₅
10-Ethoxy-3-(4-ethoxyphenyl)-2-methyl-...-4-thione C₂₁H₂₄N₂O₃S 384.5 ~3.39 10-OC₂H₅, 3-(4-OCH₂CH₃-C₆H₄)
10-Ethoxy-3-(prop-2-en-1-yl)-2-methyl-...-4-thione C₁₆H₂₀N₂O₂S 304.41 3.39 10-OC₂H₅, 3-CH₂CH=CH₂
8-Bromo-3-(2-methoxyphenyl)-2-methyl-...-4-thione Not reported Not reported Not reported 8-Br, 3-(2-OCH₃-C₆H₄)
3-(3-Chlorophenyl)-2-methyl-...-4-thione Not reported Not reported Not reported 3-(3-Cl-C₆H₄)

*Estimated based on structural analogs.

Structural Characterization

Crystallographic studies using SHELX software (e.g., SHELXL for refinement) reveal that substituents influence ring puckering and intermolecular interactions. For example, ethoxy groups may induce torsional strain in the methano bridge compared to smaller methoxy groups .

Research Implications

  • Pharmacological Potential: The thione group’s ability to act as a hydrogen-bond acceptor makes these compounds candidates for enzyme inhibition (e.g., proteases or kinases) .
  • Material Science : Aryl and alkoxy modifications could tune electronic properties for optoelectronic applications.

Biological Activity

10-Methoxy-2-methyl-3-phenyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione is a compound of significant interest in pharmacology due to its diverse biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula for this compound is C28H29N3O3SC_{28}H_{29}N_{3}O_{3}S with a molecular weight of approximately 487.62 g/mol. Its structure features a complex bicyclic system that contributes to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Tubulin Polymerization : Similar to other compounds in its class, it may inhibit tubulin polymerization, affecting cell division and proliferation in cancer cells .
  • Antioxidant Properties : The presence of methoxy groups may enhance its ability to scavenge free radicals, providing protective effects against oxidative stress .
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens .

Biological Activity Overview

Activity TypeDescriptionReferences
Anticancer Inhibits proliferation of cancer cells through tubulin disruption.
Antioxidant Scavenges free radicals; protects cells from oxidative damage.
Antimicrobial Exhibits activity against specific bacterial strains.
Cytotoxicity Induces apoptosis in certain cancer cell lines.

Case Study 1: Anticancer Efficacy

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with 10-methoxy-2-methyl-3-phenyl compounds resulted in significant inhibition of cell proliferation. The mechanism was linked to disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis .

Case Study 2: Antioxidant Activity

Research evaluating the antioxidant capacity indicated that the compound effectively reduced oxidative stress markers in vitro. This suggests potential therapeutic applications in diseases characterized by oxidative damage .

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

  • Selectivity for Cancer Cells : It shows a preferential inhibitory effect on tumor endothelial cells compared to normal endothelial cells, suggesting potential for targeted cancer therapy .
  • Synergistic Effects : When combined with other chemotherapeutic agents, it exhibited enhanced efficacy against resistant cancer cell lines .
  • Safety Profile : Toxicological evaluations indicate that the compound has a favorable safety profile at therapeutic doses, making it a candidate for further development .

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